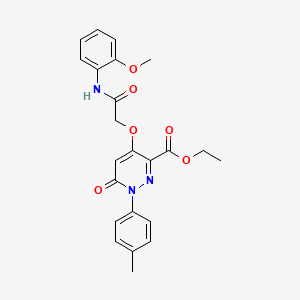

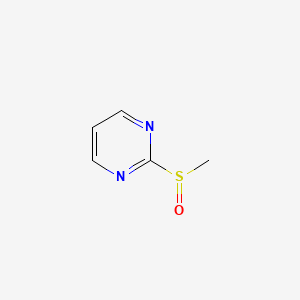

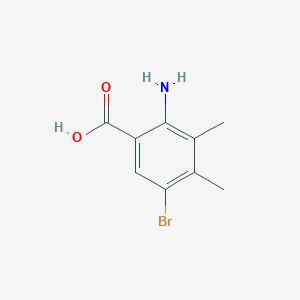

1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact methods would depend on the desired configuration and the specific reagents used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the ethylsulfonyl group might be susceptible to nucleophilic attack, while the urea linkage could participate in hydrogen bonding .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. These might include its solubility, melting point, and stability under various conditions .Wissenschaftliche Forschungsanwendungen

HDAC Inhibitors for Cancer Therapy

One application of structurally related compounds to 1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea includes their potential as histone deacetylase (HDAC) inhibitors for cancer therapy. A study described the development of a series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines as potent HDAC inhibitors, exhibiting cytotoxicity to PC-3 cells (prostate cancer). The compounds showed marked anti-HDAC and antiproliferative activity, suggesting their utility in prostate cancer treatment (Liu et al., 2015).

Asymmetric Synthesis of Tetrahydroisoquinolines

Another research avenue involves the asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines, a process crucial for creating specific enantiomers of medicinal compounds. The synthesis relies on the diastereoselective addition of chiral (2-lithiophenyl)acetaldehyde acetals to sulfonylimines, highlighting the utility of sulfonyl groups in complex organic syntheses (Wünsch & Nerdinger, 1999).

Broad-Spectrum Antibacterial Agents

Compounds structurally related to the query chemical have been studied for their potential as broad-spectrum antibacterial agents. A study reported the synthesis of new 2-sulfonylquinolones as key intermediates in developing potent antibacterial agents effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA) (Hashimoto et al., 2007).

Cytochrome P450-Dependent Hydroxylation

Research has explored the cytochrome P450-dependent hydroxylation of sulfonylurea herbicides, indicating the metabolism and environmental fate of these compounds. Such studies are vital for understanding how sulfonylurea-based herbicides, potentially including related compounds, are processed in biological systems and their persistence in the environment (F. and Swanson, 1996).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(2-methoxyphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-3-27(24,25)22-12-6-7-14-13-15(10-11-17(14)22)20-19(23)21-16-8-4-5-9-18(16)26-2/h4-5,8-11,13H,3,6-7,12H2,1-2H3,(H2,20,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSUAKVKCYOUKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

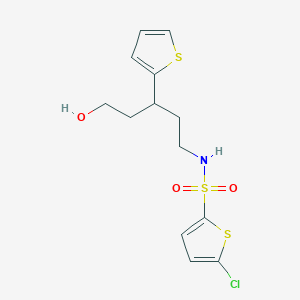

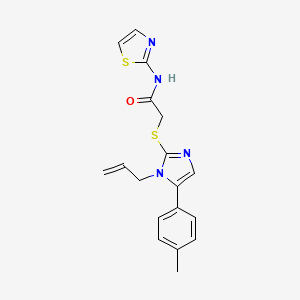

![4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B2374739.png)

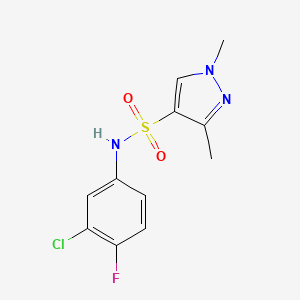

![2-[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B2374750.png)

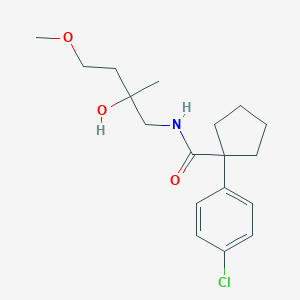

![N-[2-[[1-(3-Bromophenyl)-2-oxopyrrolidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2374753.png)

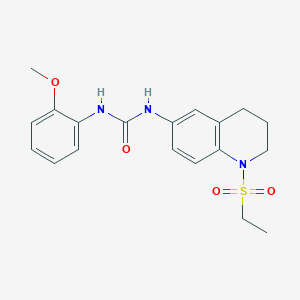

![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2374754.png)